(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.
Ethoxylation: Introduction of the ethoxy group at the 5-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry
Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone would depend on its specific biological activity. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, to exert their effects. The piperidinyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the ethoxy and piperidinyl groups, which may result in different biological activities.
5-Ethoxy-2-phenylbenzofuran: Similar structure but without the piperidinyl group.
(2-Phenylbenzofuran-3-yl)(piperidin-1-yl)methanone: Similar structure but without the ethoxy group.
Uniqueness
The presence of both the ethoxy and piperidinyl groups in (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone may confer unique properties, such as enhanced solubility, bioavailability, and specific biological activities compared to its analogs.
Properties
IUPAC Name |
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-25-17-11-12-19-18(15-17)20(22(24)23-13-7-4-8-14-23)21(26-19)16-9-5-3-6-10-16/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHSCOYHUWFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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